
2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide
Descripción general
Descripción
2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has shown that certain compounds similar to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide exhibit significant herbicidal activities. For instance, a study by Wang et al. (2004) found that 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share some structural similarities, demonstrated effective herbicidal properties, particularly when certain groups were present at specific positions of the acrylate structure (Wang, Li, Li, & Huang, 2004).
Anticonvulsant Activity
Compounds structurally related to this compound have been studied for their anticonvulsant effects. Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, evaluating their anticonvulsant activities. They discovered that derivatives with specific substituents on the N-phenyl ring were notably active (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Antimicrobial Agents
The antimicrobial potential of compounds related to this compound has been investigated. Rajanarendar et al. (2008) synthesized novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, demonstrating superior in vitro antimicrobial activities against various bacterial and fungal strains, compared to standard drugs (Rajanarendar, Ramu, Reddy, & Shaik, 2008).
Photocatalytic Degradation
Torimoto et al. (1996) studied the photodecomposition of propyzamide, a compound related to this compound. They found that using TiO2-loaded adsorbent supports enhanced the rate of mineralization of propyzamide and reduced the concentration of toxic intermediates in the solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Anti-inflammatory and Antibacterial Properties
Alam et al. (2011) synthesized a series of compounds, including those structurally related to this compound, which showed significant anti-inflammatory and antibacterial activities. These compounds exhibited reduced gastro-intestinal toxicity and lipid peroxidation, suggesting their potential therapeutic applications (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Propiedades
IUPAC Name |
2-chloro-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-3-6(12-10-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJOCQUVYRWOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1644567.png)
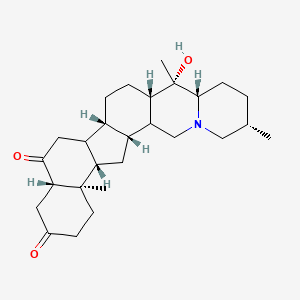
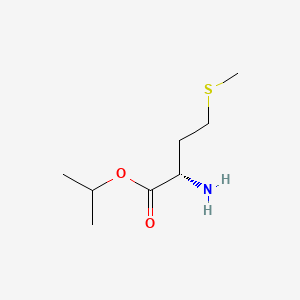
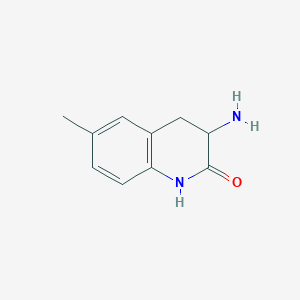

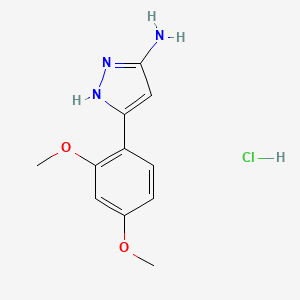
![2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane](/img/structure/B1644622.png)
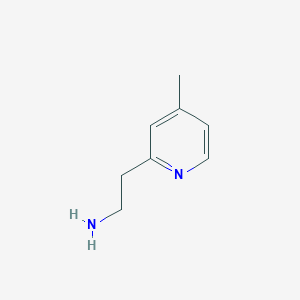
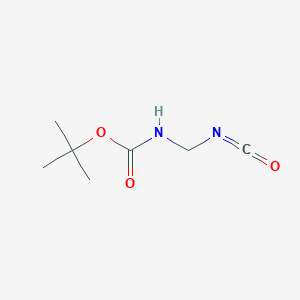
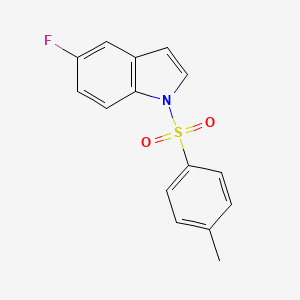

![(7E)-7-[2-Hydroxy-3-(6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1644644.png)


